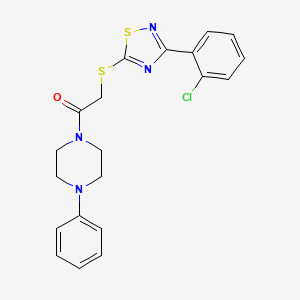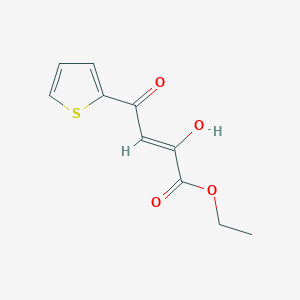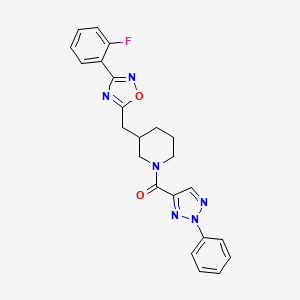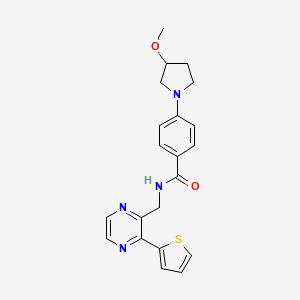![molecular formula C10H14N2O2 B2647444 2-[(Oxan-4-yl)methoxy]pyrazine CAS No. 2195878-94-3](/img/structure/B2647444.png)
2-[(Oxan-4-yl)methoxy]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Oxan-4-yl)methoxy]pyrazine” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.234. It’s a derivative of pyrazine, a class of compounds known for their versatility in pharmacological activity .
Synthesis Analysis
Pyrazines can be synthesized from natural sources or produced synthetically . Various synthetic approaches have been explored, including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Molecular Structure Analysis
The molecular structure of “2-[(Oxan-4-yl)methoxy]pyrazine” consists of a pyrazine ring with an oxan-4-yl methoxy group attached. Pyrazine is a heterocyclic compound with two nitrogen atoms in the ring, making it an important pharmacophore .Chemical Reactions Analysis
Pyrazine derivatives have been shown to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory activities . The specific reactions and mechanisms involved would depend on the specific derivative and its functional groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Structure of Pyrazine Derivatives
Pyrazine derivatives, including 2-[(Oxan-4-yl)methoxy]pyrazine, have been explored for their potential in creating complex ligands and complexes with metals such as platinum(II) and palladium(II). These studies highlight the versatility of pyrazine derivatives in forming various structural motifs, which are of interest in the development of coordination chemistry and potentially for applications in catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).
Bioactive Compounds from Natural Sources
Research on compounds structurally related to 2-[(Oxan-4-yl)methoxy]pyrazine has led to the discovery of bioactive molecules from natural sources, such as mangrove-derived actinomycetes. These compounds have shown potential in antiviral activity, particularly against the H1N1 influenza virus, suggesting the relevance of pyrazine derivatives in medicinal chemistry and drug discovery (Wang et al., 2014).
Photophysical Properties for Material Science
The study of pyrazine-based push-pull chromophores demonstrates the potential of pyrazine derivatives in the field of material science, particularly in the development of fluorescent materials and organic electronics. These compounds exhibit strong emission solvatochromism, indicating their utility in sensing applications and as components in optoelectronic devices (Hoffert et al., 2017).
Electrochromic Materials
Pyrazine derivatives have been utilized as core units in donor-acceptor polymeric electrochromic materials. These materials exhibit significant changes in transmittance in the near-IR region, suggesting their application in NIR electrochromic devices. This research underscores the importance of pyrazine derivatives in developing advanced materials for energy-efficient smart windows and display technologies (Zhao et al., 2014).
Aromatic Contributions to Food and Beverage
The presence and analysis of methoxypyrazines, related to 2-[(Oxan-4-yl)methoxy]pyrazine, in grapes, musts, and wines, have been thoroughly reviewed, emphasizing their impact on the aroma and flavor profiles of certain wine varieties. Understanding the factors that influence methoxypyrazine levels can aid in viticulture and enology practices to enhance wine quality (Sidhu et al., 2015).
Zukünftige Richtungen
The future directions for “2-[(Oxan-4-yl)methoxy]pyrazine” and similar compounds could involve further exploration of their synthetic pathways and biological activities . Given the diverse biological activities of pyrazine-based drugs, there’s potential for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
2-(oxan-4-ylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-13-6-2-9(1)8-14-10-7-11-3-4-12-10/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXPELHDEFPWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxan-4-yl)methoxy]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2647362.png)
![Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2647363.png)





![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)

![2-[6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647375.png)

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)
